2',3'-Dihydro-4'h-spiro[cyclopentane-1,1'-naphthalen]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is a spirocyclic compound characterized by a unique structural motif where a cyclopentane ring is fused to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one can be achieved through a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is typically promoted by sodium hydroxide as the sole catalyst, which is both simple and inexpensive . The reaction conditions involve the use of activated cyclopropanes and enamides, leading to the formation of the spirocyclic structure in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Spiro[oxindole-3,4’-pyrano[2,3-c]pyrazole]: This compound has a similar spirocyclic structure but with different ring systems.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with a cyclopentane and indoline ring system.
Uniqueness
2’,3’-Dihydro-4’h-spiro[cyclopentane-1,1’-naphthalen]-4’-one is unique due to its specific combination of cyclopentane and naphthalene rings, which imparts distinct chemical and biological properties. Its structural rigidity and three-dimensional shape make it a valuable scaffold for drug design and material science .
Properties
CAS No. |
4889-95-6 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
spiro[2,3-dihydronaphthalene-4,1'-cyclopentane]-1-one |
InChI |
InChI=1S/C14H16O/c15-13-7-10-14(8-3-4-9-14)12-6-2-1-5-11(12)13/h1-2,5-6H,3-4,7-10H2 |
InChI Key |
LDILODOEHXAQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.